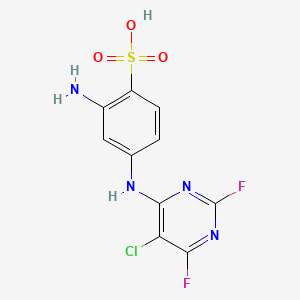

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid

Description

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid is a sulfonic acid derivative featuring a pyrimidine ring substituted with chlorine and fluorine atoms, linked via an amino group to a benzene ring.

Properties

CAS No. |

26592-28-9 |

|---|---|

Molecular Formula |

C10H7ClF2N4O3S |

Molecular Weight |

336.70 g/mol |

IUPAC Name |

2-amino-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzenesulfonic acid |

InChI |

InChI=1S/C10H7ClF2N4O3S/c11-7-8(12)16-10(13)17-9(7)15-4-1-2-6(5(14)3-4)21(18,19)20/h1-3H,14H2,(H,15,16,17)(H,18,19,20) |

InChI Key |

QALUXLMZFUOZTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then chlorinated and fluorinated. The resulting compound is then coupled with a benzene derivative that contains an amino group and a sulfonic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table summarizes critical structural differences and similarities among the target compound and analogs from the evidence:

Key Observations :

- Backbone Complexity : The target compound’s benzene-sulphonic acid backbone is simpler than naphthalene-based analogs (e.g., 83400-11-7), which may reduce steric hindrance but limit π-π stacking interactions .

- Counterion Effects : Sodium or lithium counterions (e.g., 84100-32-3 vs. 83400-11-7) influence solubility and ionic strength, critical for applications like HPLC analysis .

- Azo vs.

Physicochemical Properties

LogP and Solubility

- LogP: Sodium 2-amino-6-...toluene-4-sulphonate (CAS 84100-32-3) has a LogP of -0.349, indicating high hydrophilicity due to the sulphonate group and sodium ion . Similar compounds with naphthalene disulphonate groups (e.g., 83400-11-7) likely exhibit even lower LogP values, enhancing water solubility but limiting membrane permeability .

- Thermal Stability : Halogenated pyrimidines (Cl, F substituents) confer thermal stability, as seen in analogs used in HPLC under acetonitrile/water mobile phases .

Analytical and Environmental Data

- HPLC Applications: Sodium 2-amino-6-...toluene-4-sulphonate (CAS 84100-32-3) is analyzed via reverse-phase HPLC with a Newcrom R1 column, using acetonitrile/water/phosphoric acid mobile phases. This method is adaptable to UPLC with 3 µm particles for rapid analysis .

Biological Activity

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid, with the molecular formula C10H7ClF2N4O3S and a molecular weight of approximately 336.702 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a sulfonic acid group that enhances its solubility in water and reactivity. The presence of two amino groups and a chloro-difluoro-substituted pyrimidine moiety contributes to its unique properties. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H7ClF2N4O3S |

| Molecular Weight | 336.702 g/mol |

| CAS Number | 26592-28-9 |

| Stereochemistry | Achiral |

| Optical Activity | None |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Key findings include:

Case Study 1: Antiviral Activity

In a study focusing on novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, several compounds exhibited potent activity against HAdV with IC50 values in the sub-micromolar range. This highlights the potential for similar structures to be explored for their antiviral capabilities .

Case Study 2: Enzyme Interaction Studies

Research involving enzyme interaction has demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. This suggests that this compound may have similar inhibitory effects, warranting further investigation into its mechanism of action.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Fluorouracil | C4H4FNO2 | Pyrimidine base used in chemotherapy; lacks sulfonic acid group. |

| Sulfanilamide | C6H8N2O2S | Contains an amino group but lacks halogen substitutions; primarily used as an antibiotic. |

| 2-Amino-5-chlorobenzenesulfonic acid | C6H7ClN2O2S | Similar sulfonic structure but without the pyrimidine moiety; used in dye synthesis. |

The unique combination of the pyrimidine ring and specific halogen substitutions in this compound potentially enhances its biological activity and utility in medicinal chemistry compared to these similar compounds .

Q & A

Basic: What are the common synthetic routes for preparing 2-amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid?

Methodological Answer:

The synthesis typically involves sequential coupling and sulfonation reactions. A pyrimidinylamine intermediate (e.g., 5-chloro-2,6-difluoro-4-aminopyrimidine) is reacted with a sulfonated benzene derivative under nucleophilic aromatic substitution conditions. For example, coupling the pyrimidinyl group to a benzenesulphonic acid scaffold may utilize catalysts like Pd-based complexes or copper-mediated reactions in polar aprotic solvents (e.g., DMF) at 80–100°C . Purification often involves recrystallization from ethanol-water mixtures or column chromatography with silica gel.

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

Characterization employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, sulphonic acid protons absent due to deprotonation) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M-H] at m/z corresponding to CHClFNOS).

- Elemental Analysis : Confirmation of C, H, N, S, and Cl content within ±0.3% theoretical values .

Advanced: How does the compound behave under varying pH conditions, and how is this stability assessed?

Methodological Answer:

Stability studies involve:

- pH Titration : Dissolving the compound in buffered solutions (pH 1–13) and monitoring decomposition via HPLC over 24–72 hours. Evidence suggests moderate stability in acidic conditions (pH 2–6) but degradation in strong bases (pH >10), likely due to sulphonic group hydrolysis .

- Kinetic Analysis : Arrhenius plots to determine activation energy for degradation using UV-Vis spectroscopy at 25–60°C .

Advanced: What methodologies are used to study its coordination chemistry with transition metals?

Methodological Answer:

- Spectrophotometric Titration : Adding Cu(II) or Fe(III) salts to the compound in aqueous solution and monitoring UV-Vis absorbance shifts (e.g., d-d transitions at 400–600 nm for Cu complexes) .

- X-ray Crystallography : Resolving structures of metal complexes (e.g., tetrapotassium copper salts) to confirm binding modes (e.g., sulphonate and pyrimidinyl N as ligands) .

Advanced: How can researchers optimize HPLC methods for quantifying this compound in complex matrices?

Methodological Answer:

- Column Selection : C18 reverse-phase columns with mobile phases like 0.1% TFA in acetonitrile/water (20:80 v/v) for optimal retention .

- Detection : UV detection at λ = 254 nm (aromatic absorption) or MS/MS for enhanced specificity.

- Validation : Linearity (R >0.995), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (90–110%) via spiked biological samples .

Advanced: What experimental strategies are employed to investigate its reactivity in azo-coupling reactions?

Methodological Answer:

- Diazotization : Reacting the compound with NaNO/HCl at 0–5°C to form diazonium intermediates, followed by coupling with electron-rich aromatics (e.g., naphthols) .

- Kinetic Monitoring : Using stopped-flow spectroscopy to track reaction rates under varying temperatures and pH.

- Product Characterization : Isolating azo-adducts via TLC and confirming structures via H NMR and IR (N=N stretch at ~1450 cm) .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Docking Simulations : Using software like AutoDock to model binding to enzymes (e.g., dihydrofolate reductase) via pyrimidinyl and sulphonic groups .

- MD Simulations : Assessing binding stability in aqueous environments (e.g., RMSD <2 Å over 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.